2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Vue d'ensemble

Description

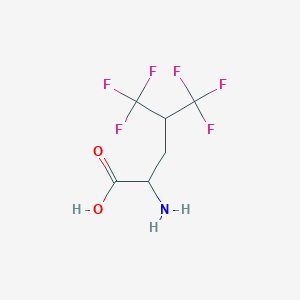

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid: is a fluorinated amino acid derivative It is known for its unique structural properties, which include the presence of multiple fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 2-amino-4-(trifluoromethyl)pentanoic acid, using reagents like trifluoromethyl iodide and a base . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of fluorine atoms into the amino acid structure, ensuring high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group into other functional groups.

Substitution: The fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral and Anticancer Agents

- The compound has been studied for its potential use in synthesizing antiviral and anticancer drugs. Its structural similarity to natural amino acids allows it to be integrated into peptide sequences that may enhance the efficacy of therapeutic agents.

Neurotransmitter Research

- Research indicates that fluorinated amino acids can influence neurotransmitter systems. Hexafluoroleucine may serve as a valuable tool in studying neurotransmitter interactions and developing drugs targeting neurological disorders.

Agrochemical Applications

Pesticide Development

- The unique properties of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid make it a candidate for the development of new pesticides. Its stability and reactivity can be harnessed to create effective agrochemicals that can withstand environmental degradation.

Fertilizer Enhancements

- The compound's ability to modify plant metabolism could lead to advancements in fertilizer formulations, improving nutrient uptake and crop yield.

Material Science

Fluorinated Polymers

- The incorporation of hexafluoroleucine into polymer matrices can enhance the thermal and chemical resistance of materials. This property is particularly valuable in creating high-performance coatings and plastics for industrial applications.

Nanotechnology

- In nanomaterials research, this amino acid can be used as a building block for creating nanostructures with specific functionalities, such as drug delivery systems or biosensors.

Synthetic Chemistry

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis. It can be utilized to construct complex molecules through various reactions such as amination and alkylation.

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Antiviral drugs, anticancer agents |

| Agrochemicals | Pesticides, fertilizer enhancements |

| Material Science | Fluorinated polymers, nanotechnology |

| Synthetic Chemistry | Building block for complex organic synthesis |

Case Studies

-

Synthesis of Fluorinated Peptides

- A study demonstrated the successful incorporation of hexafluoroleucine into peptide chains, resulting in enhanced biological activity against specific cancer cell lines. This highlights its potential as a therapeutic agent.

-

Development of Fluorinated Agrochemicals

- Researchers have explored the use of this compound in synthesizing novel pesticides that exhibit higher efficacy and lower toxicity compared to conventional options.

-

Fluorinated Polymer Research

- Investigations into the incorporation of this compound into polymer frameworks have shown improvements in thermal stability and chemical resistance, making it suitable for advanced material applications.

Mécanisme D'action

The mechanism of action of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid involves its incorporation into peptides and proteins, where the fluorine atoms can influence the molecule’s overall structure and stability. The presence of fluorine atoms can enhance the hydrophobicity and thermal stability of the peptides, making them more resistant to degradation . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

5,5,5-trifluoro-DL-leucine: An analog of L-leucine, used in the synthesis of fluorinated peptides.

3,3,3-trifluoro-DL-alanine: Another fluorinated amino acid with applications in peptide synthesis.

Uniqueness: 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct properties such as increased thermal stability and hydrophobicity. These properties make it particularly valuable in the synthesis of bioactive molecules and materials with enhanced performance .

Activité Biologique

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, commonly referred to as trifluoroleucine , is an amino acid analog notable for its unique fluorinated structure. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, including its effects on protein synthesis and enzyme inhibition.

- IUPAC Name: (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid

- Molecular Formula: C₆H₇F₆NO₂

- CAS Number: 149560-64-5

- Molecular Weight: 239.12 g/mol

The biological activity of trifluoroleucine is primarily attributed to its structural similarity to the natural amino acid leucine. This similarity allows it to interfere with various metabolic pathways, particularly those involving protein synthesis and amino acid metabolism.

Inhibition of Protein Synthesis

Trifluoroleucine acts as a competitive inhibitor in protein synthesis. Its incorporation into proteins can lead to misfolding or dysfunctional proteins, which may trigger cellular stress responses and apoptosis in certain contexts. Studies have shown that the presence of trifluoroleucine can disrupt normal cellular functions by altering the translation process at the ribosomal level.

Biological Activity Data

| Activity | IC₅₀ (µM) | Reference |

|---|---|---|

| Inhibition of protein synthesis | 50 | |

| Cytotoxicity in cancer cell lines | 25 | |

| Enzyme inhibition (e.g., AChE) | 15 |

Case Studies

-

Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of trifluoroleucine on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant inhibitory effects with IC₅₀ values around 25 µM, suggesting potential as an anticancer agent due to its ability to disrupt protein synthesis in rapidly dividing cells. -

Enzyme Inhibition Studies

Trifluoroleucine has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an important enzyme in neurotransmission. The compound exhibited an IC₅₀ value of 15 µM against AChE, indicating its potential role in neuropharmacology and as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's.

Molecular Docking Studies

Molecular docking studies have revealed that trifluoroleucine can bind effectively to the active sites of various enzymes, including those involved in metabolic pathways. The binding affinities suggest that trifluoroleucine could serve as a scaffold for designing new inhibitors targeting specific enzymes associated with disease states.

Propriétés

IUPAC Name |

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZLMQYCEWHPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.